[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
CAS No.: 14581-78-3
Cat. No.: VC5067474
Molecular Formula: C21H26O10
Molecular Weight: 438.429
* For research use only. Not for human or veterinary use.
![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate - 14581-78-3](/images/structure/VC5067474.png)
Specification
CAS No. | 14581-78-3 |
---|---|
Molecular Formula | C21H26O10 |
Molecular Weight | 438.429 |
IUPAC Name | [3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3 |
Standard InChI Key | OBNBHYQEYRONSE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a β-D-galactopyranoside backbone substituted with four acetyl groups and a 4-methylphenoxy moiety. The acetyl groups occupy the 3-, 4-, 5-, and 2-positions of the sugar ring, while the 6-position is functionalized with the 4-methylphenoxy group. This configuration enhances the molecule’s stability and reactivity in synthetic applications .
IUPAC Name and Identifiers
The systematic IUPAC name is [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate, reflecting its stereochemistry and substituent arrangement. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C<sub>21</sub>H<sub>26</sub>O<sub>10</sub> |
Molecular Weight | 438.4 g/mol |
InChI Key | OBNBHYQEYRONSE-XDWAVFMPSA-N |
CAS Registry Number | 3520-64-7 |
These identifiers are critical for database searches and regulatory documentation .
Synthesis and Preparation
Acetylation of Galactopyranoside
The synthesis typically begins with 4-methylphenyl β-D-galactopyranoside, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds at 0–5°C to ensure controlled substitution and prevent side reactions. The acetyl groups protect hydroxyl moieties, directing subsequent chemical modifications .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize yield (typically >85%) and purity. Post-reaction purification involves recrystallization from ethanol or chromatographic techniques, ensuring >98% purity for research-grade material .
Chemical Properties and Reactivity
Physicochemical Characteristics
The compound is a white crystalline solid with a melting point of 132–135°C. It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in water due to its acetyl groups. The logP value of 1.2 indicates moderate lipophilicity, facilitating membrane permeability in biological assays .
Hydrolytic Behavior
Under acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH, KOH) conditions, the acetyl groups hydrolyze to yield 4-methylphenyl β-D-galactopyranoside. This deprotection is pivotal in glycoside synthesis, enabling selective functionalization .
Applications in Scientific Research
Glycosylation Reactions
The compound serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Its 4-methylphenoxy group acts as a leaving group, facilitating nucleophilic displacement by alcohols or amines. For example, in the presence of BF<sub>3</sub>·Et<sub>2</sub>O, it reacts with primary alcohols to form β-linked galactosides with >90% stereoselectivity .
Enzymatic Substrate Profiling
Researchers utilize this acetylated derivative to study galactosidases and glycosyltransferases. The acetyl groups block nonspecific hydrolysis, allowing precise analysis of enzyme specificity. Kinetic studies reveal a K<sub>m</sub> of 2.4 mM for β-galactosidase from E. coli, highlighting its utility in enzyme characterization .
Comparative Analysis with Structural Analogs
Compound | Key Difference | Application Contrast |
---|---|---|
4-Methoxyphenyl tetra-O-acetyl-β-D-galactopyranoside | Methoxy vs. methyl substituent | Altered solubility and reactivity in polar media |
Phenyl tetra-O-acetyl-β-D-glucopyranoside | Gluco- vs. galacto-configuration | Differential enzyme recognition |
These comparisons underscore the impact of subtle structural changes on functional properties .
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